molecular formula C9H10ClF B2589655 4-(2-Chloroethyl)-2-fluoro-1-methylbenzene CAS No. 1260742-57-1

4-(2-Chloroethyl)-2-fluoro-1-methylbenzene

Cat. No.: B2589655
CAS No.: 1260742-57-1
M. Wt: 172.63
InChI Key: XZKXXBJDPGKCMC-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-2-fluoro-1-methylbenzene is an organic compound with the molecular formula C9H10ClF It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethyl group, a fluorine atom, and a methyl group

Properties

IUPAC Name

4-(2-chloroethyl)-2-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF/c1-7-2-3-8(4-5-10)6-9(7)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKXXBJDPGKCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-2-fluoro-1-methylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-fluoro-1-methylbenzene with 2-chloroethyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-2-fluoro-1-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler hydrocarbon structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of 2-fluoro-1-methylbenzoic acid.

    Reduction: Formation of 2-fluoro-1-methylbenzene.

Scientific Research Applications

4-(2-Chloroethyl)-2-fluoro-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-2-fluoro-1-methylbenzene involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound interferes with DNA replication and transcription, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known alkylating agent with similar chemical structure but different toxicity and applications.

    Chlorambucil: An alkylating agent used in chemotherapy with a similar mechanism of action.

    4-(2-Chloroethyl)morpholine hydrochloride: Another compound with a chloroethyl group, used in pharmaceutical synthesis.

Uniqueness

4-(2-Chloroethyl)-2-fluoro-1-methylbenzene is unique due to the presence of both a fluorine atom and a chloroethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

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